(Ethylthio)trimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethylsulfanyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14SSi/c1-5-6-7(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAFQWICVBBXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369908 | |
| Record name | (Ethylthio)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5573-62-6 | |
| Record name | (Ethylthio)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Ethylthio)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies Utilizing Ethylthio Trimethylsilane As a Reagent
Strategies for Carbon-Sulfur Bond Formation
The construction of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, enabling the synthesis of compounds with diverse applications in pharmaceuticals, materials science, and agrochemicals. (Ethylthio)trimethylsilane serves as an effective "ethylthio" group donor in several fundamental transformations. The silicon-sulfur bond is readily cleaved in the presence of electrophiles, often activated by Lewis acids, facilitating the transfer of the sulfur nucleophile to a carbon center. This process is generally efficient, driven by the formation of a highly stable silicon-oxygen or silicon-halide bond as a byproduct. While the following reactions represent plausible and mechanistically sound applications for silyl (B83357) thioethers like this compound, specific literature precedents for this exact reagent can be limited.
Synthesis of Dithio Acetals
Dithioacetals are important functional groups in organic synthesis, most notably used as protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. wikipedia.org They are also crucial intermediates in Umpolung chemistry, enabling the inversion of reactivity of the carbonyl carbon. wikipedia.org The synthesis of dithioacetals typically involves the reaction of an aldehyde or ketone with two equivalents of a thiol in the presence of an acid catalyst.
This compound can be used as a thiol surrogate for this transformation. The reaction proceeds via activation of the carbonyl oxygen by a Lewis acid, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the sulfur atom of this compound, followed by elimination of a silyloxy species, forms a hemithioacetal intermediate. A second attack by another molecule of this compound completes the conversion to the dithioacetal, driven by the formation of a stable disiloxane (B77578) byproduct like hexamethyldisiloxane.
Interactive Data Table: Plausible Synthesis of Dithioacetals
| Substrate (Aldehyde/Ketone) | Reagent | Conditions | Product |
| Benzaldehyde | This compound (2.2 eq.) | Lewis Acid (e.g., ZnI₂, TMSOTf), CH₂Cl₂ | 1,1-bis(ethylthio)phenylmethane |
| Cyclohexanone | This compound (2.2 eq.) | Lewis Acid (e.g., ZnI₂, TMSOTf), CH₂Cl₂ | 1,1-bis(ethylthio)cyclohexane |
| Propanal | This compound (2.2 eq.) | Lewis Acid (e.g., ZnI₂, TMSOTf), CH₂Cl₂ | 1,1-bis(ethylthio)propane |
Preparation of Trithioorthoesters
Trithioorthoesters are functional groups with the general structure RC(SR')₃. They serve as valuable precursors for the synthesis of carboxylic acids, esters, and ketones. Their preparation can be achieved from various carboxylic acid derivatives. Using this compound, trithioorthoesters can plausibly be synthesized from acyl halides. In this proposed pathway, a Lewis acid would activate the acyl halide, promoting nucleophilic substitution by three equivalents of this compound. Each substitution step would release a molecule of trimethylsilyl (B98337) halide, driving the reaction to completion.
Interactive Data Table: Plausible Synthesis of Trithioorthoesters
| Substrate (Acyl Halide) | Reagent | Conditions | Product |
| Benzoyl chloride | This compound (3.3 eq.) | Lewis Acid (e.g., AlCl₃), CS₂ | Phenyltris(ethylthio)methane |
| Acetyl chloride | This compound (3.3 eq.) | Lewis Acid (e.g., AlCl₃), CS₂ | 1,1,1-tris(ethylthio)ethane |
Elaboration to S-Ethyl Thioesters
Thioesters are important intermediates in organic synthesis and are central to numerous biochemical processes, most notably in the form of Acetyl-CoA. wikipedia.org They can be synthesized by the acylation of thiols. organic-chemistry.org this compound provides a convenient source of the ethylthio nucleophile for the synthesis of S-ethyl thioesters from activated carboxylic acid derivatives, such as acyl chlorides. The reaction involves a nucleophilic acyl substitution, where the sulfur atom attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent departure of the chloride leaving group is facilitated by the formation of stable trimethylsilyl chloride, rendering the reaction essentially irreversible.
Interactive Data Table: Plausible Synthesis of S-Ethyl Thioesters
| Substrate (Acyl Chloride) | Reagent | Conditions | Product |
| Benzoyl chloride | This compound (1.1 eq.) | Aprotic solvent (e.g., THF) | S-ethyl benzothioate |
| Hexanoyl chloride | This compound (1.1 eq.) | Aprotic solvent (e.g., THF) | S-ethyl hexanethioate |
Formation of Ethylalkyl Sulfides
Ethylalkyl sulfides, also known as thioethers, are a class of organosulfur compounds prevalent in many natural products and pharmaceuticals. A standard method for their synthesis is the nucleophilic substitution of an alkyl halide with a thiolate anion. This compound can act as a precursor to the required ethylthiolate nucleophile. The reaction with a primary or secondary alkyl halide, typically one with a good leaving group (e.g., I, Br, OTf), would proceed via an SN2 mechanism. This reaction may be facilitated by a Lewis acid or a fluoride (B91410) source to activate the silyl thioether, enhancing the nucleophilicity of the sulfur atom and promoting the displacement of the halide to form the C-S bond. researchgate.net
Interactive Data Table: Plausible Synthesis of Ethylalkyl Sulfides
| Substrate (Alkyl Halide) | Reagent | Conditions | Product |
| Benzyl bromide | This compound (1.1 eq.) | Lewis Acid or Fluoride source (e.g., TBAF) | Benzyl ethyl sulfide (B99878) |
| 1-Iodobutane | This compound (1.1 eq.) | Lewis Acid or Fluoride source (e.g., TBAF) | Butyl ethyl sulfide |
Applications in Complex Molecule Synthesis
The utility of this compound extends beyond simple functional group transformations to its incorporation into the sophisticated synthetic routes of complex natural products. Its predictable reactivity and ease of handling make it a valuable tool for introducing sulfur-based functionalities in the late stages of a synthesis or for constructing key fragments of a target molecule.
Participation in Adenophostin A and Analog Synthesis
Adenophostin A is a naturally occurring glyconucleotide that has garnered significant attention due to its exceptionally high potency as an agonist of the D-myo-inositol 1,4,5-trisphosphate (IP₃) receptor, a crucial channel for intracellular calcium signaling. nih.gov Its complex structure and potent biological activity have made it and its analogs attractive targets for total synthesis. nih.govbath.ac.uk
Indium-Catalyzed Ring Opening of Lactones
Recent research has highlighted the efficacy of this compound in the indium-catalyzed ring-opening of lactones, a reaction that proceeds via the cleavage of sterically hindered carbon-oxygen bonds.
The ring-opening of 2-hydroxybutyrolactone using this compound is effectively catalyzed by indium triiodide (InI₃). sigmaaldrich.comphenomenex.com This method facilitates the cleavage of the C(sp³)–O bond, a challenging transformation due to the bond's stability. sigmaaldrich.com The reaction employs this compound as a soft sulfur nucleophile, which, in the presence of a Lewis acid like InI₃, attacks the lactone. thescipub.com The efficiency of the reaction is influenced by the nucleophile-to-catalyst ratio, and optimizing these conditions is crucial for achieving high yields. sigmaaldrich.comphenomenex.com This process represents a significant advancement over classical methods that often require harsh conditions, are energy-intensive, and generate substantial waste. thescipub.com
A key application of this indium-catalyzed methodology is the synthesis of 2-hydroxy-4-(ethylthio)butyric acid, an analog of 2-hydroxy-4-(methylthio)butyric acid (HMB), which is a precursor to the essential amino acid methionine. phenomenex.comthescipub.com Through a direct coupling of 2-hydroxybutyrolactone and this compound catalyzed by InI₃, the desired HMB analog can be obtained. phenomenex.com After a screening and optimization process of the reaction conditions, this method has been shown to produce 2-hydroxy-4-(ethylthio)butyric acid in an excellent isolated yield of 85%. sigmaaldrich.comphenomenex.com This high-yield synthesis provides a valuable and efficient pathway for preparing methionine analogues. sigmaaldrich.comphenomenex.com
Table 1: Indium-Catalyzed Ring Opening of 2-Hydroxybutyrolactone Click on the headers to sort the data.
| Feature | Description | Reference |
|---|---|---|
| Substrate | 2-Hydroxybutyrolactone | phenomenex.com |
| Reagent | This compound | phenomenex.com |
| Catalyst | Indium Triiodide (InI₃) | sigmaaldrich.comphenomenex.com |
| Key Transformation | Cleavage of C(sp³)–O bond | sigmaaldrich.com |
| Product | 2-Hydroxy-4-(ethylthio)butyric Acid | phenomenex.com |
| Yield | 85% (optimized) | sigmaaldrich.comphenomenex.com |
Synthesis of Superarmed Thioglycosides via 1,2-Orthoester Ring Opening
This compound is also a pivotal reagent in the synthesis of thioglycosides, which are crucial building blocks in the assembly of complex oligosaccharides. uu.nlnih.gov A modern approach involves the ring-opening of 1,2-orthoesters to produce highly reactive "superarmed" thioglycoside donors. uu.nlcolostate.edu
The synthesis of superarmed thioglycosides through the ring-opening of 1,2-orthoesters provides excellent stereochemical control. uu.nlcolostate.edu This method reliably ensures the formation of the necessary 1,2-trans stereochemistry in the resulting thioglycoside product. uu.nljfda-online.com This stereospecificity is critical because the 1,2-trans configuration, often involving a 2-O-acyl group, contributes to the enhanced reactivity of the superarmed donor through anchimeric assistance. nih.govmerckmillipore.com The reaction is typically promoted by a Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (BCF), to activate the 1,2-orthoester donor. uu.nlcolostate.edu
A significant practical advantage of this methodology is the use of trimethylsilyl thioethers, such as this compound, as the sulfur nucleophile. uu.nlcolostate.edu This approach bypasses the need for free thiols (e.g., ethanethiol), which are notoriously foul-smelling and unpleasant to handle. uu.nlnih.gov By employing a thiosilane, the reaction proceeds under milder conditions and improves laboratory safety and convenience. uu.nl The use of this compound allows for the efficient formation of ethyl thioglycosides from various mono- and disaccharide orthoesters in good yield and purity. uu.nlcolostate.edu
Table 2: Synthesis of Superarmed Thioglycosides Click on the headers to sort the data.
| Feature | Description | Reference |
|---|---|---|
| Starting Material | 1,2-Orthoesters of mono- and disaccharides | uu.nlcolostate.edu |
| Reagent | This compound | uu.nl |
| Promoter | Tris(pentafluorophenyl)borane (BCF) | uu.nlcolostate.edu |
| Key Outcome | Stereochemical control, formation of 1,2-trans thioglycosides | uu.nlcolostate.edu |
| Advantage | Avoids the use of malodorous free thiols | uu.nlnih.govjfda-online.com |
| Product | Superarmed Ethyl Thioglycosides | uu.nl |
Derivatization Applications in Analytical and Synthetic Contexts
Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. This is a crucial technique in both synthetic chemistry for the creation of new molecules and in analytical chemistry to make compounds more suitable for analysis.
In synthetic contexts , the methodologies described above serve as prime examples of derivatization. The indium-catalyzed ring-opening of a lactone uses this compound to convert a cyclic ester into a linear hydroxy acid derivative containing an ethylthio group. phenomenex.com Similarly, the reaction of 1,2-orthoesters with this compound is a derivatization process that transforms a protected sugar into a highly valuable superarmed thioglycoside, which can then be used in the synthesis of complex carbohydrates. uu.nl In these cases, derivatization is the core synthetic strategy to build molecular complexity.
In analytical contexts , derivatization is frequently employed to prepare samples for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). phenomenex.comjfda-online.com The primary goal is to increase the volatility and thermal stability of polar analytes by replacing active hydrogen atoms in functional groups like hydroxyls, carboxylic acids, amines, and thiols. phenomenex.comunitedchem.com this compound can function as a silylating agent for such derivatizations, reacting with alcohols, thiols, amines, and carboxylic acids. colostate.edu The introduction of an ethylthio-containing silyl group modifies the original molecule, making it more amenable to GC analysis. For instance, in the GC-MS analysis of steroids, the formation of ethyl thio-containing derivatives has been observed during silylation procedures that use ethanethiol (B150549) in the reagent mixture, demonstrating the relevance of this type of derivatization in analytical workflows. uu.nl
Silylation of Alcohols, Thiols, Amines, and Carboxylic Acids
The reaction of this compound with compounds containing active hydrogen atoms, such as alcohols, thiols, amines, and carboxylic acids, provides a straightforward method for the introduction of a trimethylsilyl group. The general reaction proceeds with the formation of the corresponding trimethylsilyl derivative and the liberation of ethanethiol as a volatile byproduct. This transformation is particularly useful as the silylated products often exhibit increased volatility, thermal stability, and solubility in nonpolar organic solvents, which can be advantageous for purification and analysis, such as in gas chromatography (GC). nih.gov
The pioneering work by E. W. Abel in 1961 detailed the reactivity of this compound towards a range of substrates. The reactions were found to proceed cleanly, affording the desired silylated products. The general scope of these silylation reactions is summarized below:
General Reaction: R-XH + (CH₃)₃SiSCH₂CH₃ → R-XSi(CH₃)₃ + CH₃CH₂SH (where X = O, S, NH, NR')
A variety of functional groups can be successfully silylated using this reagent, including primary, secondary, and tertiary alcohols, as well as aromatic and aliphatic thiols, primary and secondary amines, and carboxylic acids. nih.gov
Table 1: Silylation of Various Functional Groups with this compound
| Substrate Class | Substrate Example | Product Example |
|---|---|---|
| Alcohols | Ethanol | Ethoxytrimethylsilane |
| n-Butanol | n-Butoxytrimethylsilane | |
| Isopropanol | Isopropoxytrimethylsilane | |
| tert-Butanol | tert-Butoxytrimethylsilane | |
| Thiols | n-Butanethiol | (n-Butylthio)trimethylsilane |
| Amines | n-Butylamine | N-(n-Butyl)-N-(trimethylsilyl)amine |
| Di-n-butylamine | N,N-Di-n-butyl-N-(trimethylsilyl)amine | |
| Aniline | N-(Trimethylsilyl)aniline | |
| Carboxylic Acids | Acetic Acid | Trimethylsilyl acetate |
| Benzoic Acid | Trimethylsilyl benzoate |
This table is based on the general reactivity described in the literature. Specific yields and reaction conditions may vary.
Temporary Protecting Group Strategies for Diverse Functional Groups
The trimethylsilyl group introduced by this compound can serve as an effective temporary protecting group for various functionalities in multi-step organic synthesis. Silyl ethers, thioethers, and amines are generally stable under neutral and basic conditions but can be readily cleaved under acidic conditions or by treatment with fluoride ion sources, allowing for the regeneration of the original functional group. wikipedia.org
The stability of the trimethylsilyl group is influenced by steric and electronic factors of the substrate. For instance, silyl ethers of sterically hindered alcohols are generally more stable towards hydrolysis. wikipedia.org This differential stability can be exploited for the selective protection and deprotection of functional groups within a complex molecule.
While specific protocols for the deprotection of trimethylsilyl groups introduced by this compound are not extensively detailed in the initial findings, general methods for the cleavage of trimethylsilyl ethers, thioethers, and amines are well-established and applicable.
Common Deprotection Methods for Trimethylsilyl Groups:
Acidic Hydrolysis: Treatment with dilute aqueous acids, such as hydrochloric acid or acetic acid, readily cleaves the Si-O, Si-S, and Si-N bonds.
Fluoride Ion Sources: Reagents such as tetrabutylammonium (B224687) fluoride (TBAF), hydrogen fluoride (HF), or potassium fluoride are highly effective for the cleavage of silicon-heteroatom bonds due to the high affinity of fluorine for silicon.
The choice of deprotection reagent and conditions can be tailored to the specific substrate and the presence of other sensitive functional groups in the molecule. The mild conditions often required for both the introduction and removal of the trimethylsilyl group make this compound a valuable tool in the strategic protection and manipulation of functional groups during complex syntheses.
Mechanistic Investigations of Ethylthio Trimethylsilane Involved Transformations
Elucidation of Nucleophilic Reactivity of the Ethylthio-Trimethylsilyl Moiety
The ethylthio-trimethylsilyl group exhibits potent nucleophilic character, primarily attributed to the sulfur atom. This section explores the mechanisms through which this moiety engages with various electrophiles, particularly in the context of amine substitution and Lewis acid-catalyzed processes.
The reaction of (ethylthio)trimethylsilane with primary and secondary amines generally proceeds through a nucleophilic substitution pathway. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic silicon atom of this compound. This reaction is analogous to the well-established reactions of amines with alkyl halides. lumenlearning.comlibretexts.orglibretexts.orglumenlearning.comchemguide.co.uk
The initial step involves the formation of a pentacoordinate silicon intermediate, which is a common feature in nucleophilic substitution at silicon centers. u-tokyo.ac.jp Subsequently, the ethylthio group is displaced as a leaving group, typically as ethanethiolate after proton transfer, leading to the formation of a new silicon-nitrogen bond.
However, a key challenge in these reactions is controlling the degree of substitution. libretexts.org The primary amine, upon reacting with this compound, is converted into a silylated amine. If the reaction conditions are not carefully controlled, the newly formed secondary amine can be more nucleophilic than the starting primary amine and can react further with another molecule of this compound. This can lead to a mixture of mono- and di-silylated products, and in the case of primary amines, can proceed to form tertiary amines and even quaternary ammonium (B1175870) salts. lumenlearning.comlibretexts.orglibretexts.org The reaction sequence can be depicted as follows:
Step 1 (Primary Amine Reaction): R-NH₂ + (CH₃)₃Si-SEt → R-NH-Si(CH₃)₃ + EtSH
Step 2 (Secondary Amine Reaction): R-NH-Si(CH₃)₃ + (CH₃)₃Si-SEt → R-N(Si(CH₃)₃)₂ + EtSH
To favor the formation of the monosilylated product, a large excess of the primary amine is often employed. This ensures that the concentration of the primary amine is significantly higher than that of the silylated product, thereby minimizing the subsequent reaction. lumenlearning.com
The general mechanism for the reaction of a primary amine with an alkylating agent is presented in the table below, which can be considered analogous to the silylation reaction with this compound.
| Step | Reactants | Intermediate/Transition State | Product | Description |
| 1 | Primary Amine (R-NH₂) + this compound | [R-NH₂⁺-Si(CH₃)₃-SEt⁻] (Pentacoordinate Intermediate) | Silylated Amine (R-NH-Si(CH₃)₃) + Ethanethiol (B150549) (EtSH) | The nucleophilic amine attacks the silicon atom, leading to the displacement of the ethylthio group. |
| 2 | Silylated Amine (R-NH-Si(CH₃)₃) + this compound | [R-N⁻(Si(CH₃)₃)-Si(CH₃)₃-SEt⁻] (Pentacoordinate Intermediate) | Disilylated Amine (R-N(Si(CH₃)₃)₂) + Ethanethiol (EtSH) | The product from step 1 can react further if not controlled. |
Lewis acids play a significant role in activating this compound for nucleophilic attack. While specific studies on Indium(III) iodide (InI₃) catalysis with this compound are not extensively documented in the provided context, the general principle of Lewis acid catalysis can be applied. Lewis acids, such as tin(IV) chloride or titanium(IV) chloride, have been shown to promote reactions of structurally similar [arylthio(chloro)methyl]trimethylsilanes.
In such reactions, the Lewis acid coordinates to the sulfur atom of the ethylthio group. This coordination enhances the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. The coordination also weakens the silicon-sulfur bond, facilitating the departure of the ethylthio group.
The proposed mechanism for a Lewis acid (LA)-promoted reaction is as follows:
Activation: The Lewis acid coordinates with the sulfur atom of this compound. (CH₃)₃Si-SEt + LA ⇌ (CH₃)₃Si-S⁺(LA)Et
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the activated silicon center, leading to the formation of a new bond and the displacement of the ethylthio-Lewis acid complex. Nu⁻ + (CH₃)₃Si-S⁺(LA)Et → Nu-Si(CH₃)₃ + EtS-LA
This catalytic approach is particularly useful for reactions involving weaker nucleophiles or when enhanced reactivity is required.
When comparing the nucleophilic reactivity of this compound with that of ethanethiol, several factors come into play. Ethanethiol itself is a potent nucleophile due to the high polarizability of the sulfur atom. reddit.comreddit.com In many reactions, ethanethiol can directly act as a nucleophile to introduce the ethylthio group.
However, this compound offers distinct advantages in certain synthetic contexts. The trimethylsilyl (B98337) group can influence the reactivity and selectivity of the ethylthio nucleophile. The silicon-sulfur bond is relatively weak and can be readily cleaved, making the transfer of the ethylthio group efficient under specific conditions.
The key differences in their nucleophilic behavior are summarized below:
| Feature | This compound | Ethanethiol |
| Nucleophilic Atom | Sulfur | Sulfur |
| Reactivity | Can be modulated by the silicon group and activated by Lewis acids. | Inherently a strong nucleophile. |
| Byproducts | Forms stable and volatile trimethylsilanol (B90980) or hexamethyldisiloxane. | Generates a proton, often requiring a base to neutralize. |
| Handling | Generally less odorous and easier to handle than ethanethiol. | Has a strong, unpleasant odor. |
The choice between this compound and ethanethiol as the sulfur nucleophile often depends on the specific reaction conditions, the nature of the substrate, and the desired outcome.
Detailed Analysis of Silylation Mechanisms
This compound also serves as an effective silylating agent, transferring the trimethylsilyl (TMS) group to various functional groups, most notably alcohols to form silyl (B83357) ethers. youtube.com This section provides a detailed analysis of the mechanisms governing these silylation reactions.
The formation of silyl ethers from alcohols and this compound is generally understood to proceed via a bimolecular nucleophilic substitution (Sɴ2)-like mechanism. youtube.commasterorganicchemistry.com In this process, the oxygen atom of the alcohol acts as the nucleophile and attacks the electrophilic silicon center.
The reaction is a concerted process where the bond between the alcohol's oxygen and the silicon atom forms simultaneously as the silicon-sulfur bond breaks. masterorganicchemistry.com This "backside attack" leads to an inversion of configuration at the silicon center, although this is often not stereochemically relevant for a trimethylsilyl group. The transition state involves a pentacoordinate silicon species. u-tokyo.ac.jp
A weak base, such as triethylamine (B128534) or pyridine, is often added to facilitate the reaction by deprotonating the alcohol, thereby increasing its nucleophilicity, and to neutralize the ethanethiol byproduct. youtube.com
The reaction can be summarized as: R-OH + (CH₃)₃Si-SEt → [R-O···Si(CH₃)₃···SEt]‡ → R-O-Si(CH₃)₃ + EtSH
The efficiency and rate of silylation reactions involving this compound are significantly influenced by both steric and electronic factors.
Steric Factors: The steric hindrance around both the silicon atom and the nucleophile (e.g., the alcohol) plays a crucial role. researchgate.net
On the Silylating Agent: While the trimethylsilyl group is relatively small, bulkier substituents on the silicon would decrease the rate of nucleophilic attack due to increased steric hindrance at the transition state.
On the Nucleophile: The accessibility of the hydroxyl group is critical. The rate of silylation generally follows the order: primary alcohols > secondary alcohols > tertiary alcohols. Tertiary alcohols react much slower due to the steric bulk surrounding the oxygen atom, which impedes the approach of the silylating agent. ugto.mx
Electronic Factors: Electronic effects also modulate the reactivity of the silylating agent and the nucleophile.
On the Silylating Agent: Electron-withdrawing groups attached to the silicon atom would increase its electrophilicity and make it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity.
On the Nucleophile: The nucleophilicity of the alcohol is influenced by the electronic nature of its substituents. Electron-donating groups on the alcohol increase the electron density on the oxygen atom, enhancing its nucleophilicity and accelerating the rate of silylation. Conversely, electron-withdrawing groups decrease its nucleophilicity.
The interplay of these steric and electronic factors allows for a degree of control and selectivity in silylation reactions.
| Factor | Influence on Silylation Rate | Example |
| Steric Hindrance (Alcohol) | Decreases rate | Tertiary alcohols react slower than primary alcohols. |
| Steric Hindrance (Silyl Group) | Decreases rate | Bulkier silyl groups are less reactive. |
| Electronic Effects (Alcohol) | Electron-donating groups increase rate | p-Methoxyphenol reacts faster than p-nitrophenol. |
| Electronic Effects (Silyl Group) | Electron-withdrawing groups increase rate | A more electrophilic silicon center is more reactive. |
Analogous Mechanistic Insights from Related Organosilicon-Sulfur Systems
While detailed mechanistic studies focused exclusively on this compound are limited, significant insights can be drawn from analogous organosilicon-sulfur systems. The reactivity of the Si-S bond in this compound is often understood by examining the well-established mechanistic pathways of related compounds in transition-metal-catalyzed reactions. These pathways primarily include oxidative addition and reductive elimination, as well as σ-complex assisted metathesis.
Oxidative Addition and Reductive Elimination Pathways
The concepts of oxidative addition and reductive elimination are fundamental to understanding many catalytic cycles involving organometallic compounds. wikipedia.orgwikipedia.org These two processes are microscopic reverses of each other. wikipedia.org
Oxidative Addition: In this step, a metal center with an available coordination site and a stable higher oxidation state inserts into a covalent bond (e.g., A-B). This process increases the formal oxidation state and the coordination number of the metal by two. wikipedia.org For a reaction to be favorable, the metal must be sufficiently basic or easily oxidized. wikipedia.org
Reductive Elimination: This is the product-forming step in many catalytic cycles where a new covalent bond (A-B) is formed between two ligands previously attached to the metal center. wikipedia.orglibretexts.org This process decreases the oxidation state and coordination number of the metal by two. libretexts.org For this step to occur, the ligands to be coupled must typically be in a cis orientation to each other. wikipedia.org
In systems analogous to this compound, the key bond cleavage and formation occurs at the Si–S, Si–H, or S–H bonds. A common catalytic cycle for the formation of a Si-S bond, such as in the silylation of thiols with hydrosilanes, provides a relevant model.
Catalytic Cycle for Thiol Silylation:
Oxidative Addition: A low-valent transition metal complex, M(0), first undergoes oxidative addition with the S-H bond of a thiol (R-SH) to form a metal hydride thiolate intermediate (I). Alternatively, the metal can add to the Si-H bond of a hydrosilane (R₃Si-H) to yield a metal silyl hydride species (II). The oxidative addition of Si-H bonds is a crucial step in various catalytic applications, such as hydrosilylation.
Ligand Exchange/Metathesis: Depending on the initial oxidative addition step, a subsequent ligand exchange would occur. If intermediate (I) is formed, it would react with the hydrosilane.
Reductive Elimination: The final step involves the reductive elimination from a metal complex bearing both silyl (-SiR₃) and thiolate (-SR) ligands. This step forms the Si-S bond of the desired silyl thioether and regenerates the active M(0) catalyst.
The table below summarizes the changes in the metal center during these fundamental steps.
| Process | Change in Oxidation State | Change in Coordination Number | Key Bond(s) Formed/Broken |
| Oxidative Addition | Increases by 2 | Increases by 2 | Metal-Ligand bonds formed; Substrate bond broken |
| Reductive Elimination | Decreases by 2 | Decreases by 2 | New Ligand-Ligand bond formed; Metal-Ligand bonds broken |
This oxidative addition/reductive elimination pathway is common for d⁸ metals like Ni(II) and Pd(II), and d⁶ metals such as Pt(IV) and Rh(III). wikipedia.org The thermodynamics of the reaction dictate the favored direction. For instance, reactions involving the elimination of H-H, C-H, or Si-H are often thermodynamically favorable and rapid. umb.edu
σ-Complex Assisted Metathesis (σ-CAM) in Silyl Transfer
An alternative mechanistic pathway that avoids changes in the metal's oxidation state is the σ-complex assisted metathesis (σ-CAM). This mechanism is distinct from oxidative addition/reductive elimination and is particularly relevant for d⁰ metals that cannot undergo redox cycles.
The core of the σ-CAM mechanism involves the formation of a σ-complex, where a σ-bond (like Si-H or H-H) acts as a two-electron donor to the metal center without being fully broken. nih.govacs.org The metathesis (exchange) occurs through a single transition state where the partners of the σ-bond are interchanged. nih.gov
The general process for a silyl transfer can be described as: LₙM-X + H-SiR₃ ⇌ [LₙM(X)(η²-H-SiR₃)] ⇌ [LₙM(H)(η²-X-SiR₃)] ⇌ LₙM-SiR₃ + H-X
In this pathway, the hydrosilane first coordinates to the metal center to form a σ-complex intermediate. This is followed by the cleavage of the Si-H bond and the M-X bond, and the formation of new M-Si and H-X bonds, all occurring through a concerted, four-centered transition state.
Key Features of σ-CAM:
Constant Oxidation State: The metal's formal oxidation state does not change throughout the reaction.
σ-Complex Intermediate: The reaction proceeds through the formation of a transient σ-complex where the Si-H bond is elongated but not fully cleaved.
Four-Centered Transition State: The bond rearrangement occurs via a kite-shaped, four-membered transition state.
This mechanism is well-documented for the activation of Si-H bonds in hydrosilylation and related silylation reactions. nih.gov In the context of forming Si-S bonds, a σ-CAM pathway could be envisioned for the reaction between a metal thiolate complex (LₙM-SR) and a hydrosilane (H-SiR'₃).
Hypothetical σ-CAM Pathway for Si-S Bond Formation:
σ-Complex Formation: The hydrosilane coordinates to the metal thiolate complex to form a σ-complex, [LₙM(SR)(η²-H-SiR'₃)].
Metathesis: Through a four-centered transition state, the H and SR' groups exchange partners.
Product Formation: This results in the formation of a metal hydride (LₙM-H) and the silyl thioether product (R'₃Si-SR).
The following table compares the key characteristics of the two primary mechanistic pathways.
| Feature | Oxidative Addition / Reductive Elimination | σ-Complex Assisted Metathesis (σ-CAM) |
| Change in Metal Oxidation State | Yes (+2 for OA, -2 for RE) | No |
| Key Intermediate | Metal hydride, metal silyl, metal thiolate | σ-bond complex |
| Transition State | Three-centered for concerted pathway | Four-centered (kite-shaped) |
| Common Metal Types | Late transition metals (d⁶, d⁸) | Early transition metals (d⁰), f-block elements |
Understanding these analogous mechanistic pathways is crucial for predicting the reactivity of this compound and for the rational design of new catalytic transformations involving Si-S bond cleavage or formation.
Spectroscopic Characterization and Advanced Analytical Applications of Ethylthio Trimethylsilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quantitative analysis of chemical compounds. magritek.com In the context of organosilicon compounds, NMR, including 29Si NMR, provides detailed insights into molecular structure, bonding, and dynamic processes. researchgate.netnih.gov It is particularly valuable in mechanistic studies for identifying reaction products and investigating the structure and dynamics of polymer chains. researchgate.net
The study of reaction mechanisms often involves the detection and characterization of transient species such as reaction intermediates. While many intermediates are too reactive to be observed directly, specialized NMR techniques and the use of sterically hindered molecules can make their observation possible. nih.govresearchgate.net For instance, the design of sterically-encumbered fluorinated triptycene (B166850) thiols has enabled the direct observation of electrophilic intermediates like sulfenic acids (RSOH) and sulfenyl chlorides (RSCl) in aqueous solutions using 19F NMR. nih.govresearchgate.net
In reactions involving organosilicon compounds, ionic reaction intermediates are often proposed. smu.edu For example, reactions involving trimethylsilyl (B98337) iodide or trimethylsilyl triflate are thought to proceed through ionic intermediates. smu.edu NMR spectroscopy, including 1H, 13C, and 29Si nuclei, can be employed to investigate the formation of such species in solution. The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of the nucleus, allowing for the identification of transient cationic silicon species or complexes formed during a reaction. smu.edu Theoretical calculations combined with NMR data can further help in determining the geometry and stability of these intermediates. smu.edu
Table 1: Hypothetical ¹H and ²⁹Si NMR Chemical Shifts for Potential Intermediates in Reactions of (Ethylthio)trimethylsilane. This table presents plausible NMR data based on known principles for organosilicon and organosulfur compounds.
| Species/Intermediate | Moiety | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ²⁹Si Chemical Shift (δ, ppm) | Rationale |
| This compound (Reactant) | Si(CH₃)₃ | ~0.3 | ~15 | Typical range for TMS group attached to sulfur. |
| CH₂ | ~2.5 | - | Deshielded by adjacent sulfur atom. | |
| CH₃ | ~1.3 | - | Standard alkyl region. | |
| Silylium-thiolate ion pair [ (CH₃)₃Si⁺ --- ⁻SEt ] | Si(CH₃)₃ | > 0.5 | > 80 | Formation of a cationic center would significantly deshield both silicon and its protons. |
| Sulfonium-type intermediate [ Et-S⁺(H)-Si(CH₃)₃ ] | Si(CH₃)₃ | ~0.4 | ~20 | Positive charge on sulfur would deshield adjacent protons and silicon to a moderate extent. |
| S⁺-H | > 7.0 | - | Acidic proton on a sulfonium (B1226848) ion. |
Stereochemical Assignment in Complex Products
NMR spectroscopy is a primary tool for determining the stereochemistry of molecules. magritek.com Parameters such as coupling constants (J-values) and the Nuclear Overhauser Effect (NOE) provide critical information about the spatial relationships between atoms. wordpress.com For organosilicon compounds, 29Si NMR can be particularly informative for stereochemical studies. researchgate.net
Research on (trimethylsilyl)bicyclo[n.1.0]alkanes has demonstrated that 29Si NMR data is highly dependent on the stereochemistry of the molecule. researchgate.net Specifically, the three-bond coupling constant between silicon and hydrogen, ³J(Si···H), varies significantly depending on whether the trimethylsilyl group is in an endo or exo position. researchgate.net This variation, along with changes in two-bond couplings, directly reflects the steric hindrance and geometric arrangement of the silicon atom relative to the rest of the molecule. researchgate.net This principle can be extended to complex products derived from reactions of this compound, where the stereochemical outcome at a newly formed chiral center can be elucidated by detailed analysis of ¹H-¹H, ¹H-¹³C, and ¹H-²⁹Si coupling constants and correlations. magritek.comacs.org
Table 2: Illustrative Coupling Constants for Stereochemical Assignment in a Hypothetical Product. This table shows expected differences in proton-proton coupling constants for diastereomers formed from a reaction involving this compound.
| Diastereomer | Protons | Dihedral Angle (φ) | Expected Coupling Constant (³JHH, Hz) |
| trans-Isomer | Hₐ - C - C - Hₑ | ~180° | 11 - 18 |
| cis-Isomer | Hₐ - C - C - Hₐ | ~0° | 6 - 14 |
| gauche-Isomer | Hₐ - C - C - Hₑ | ~60° | 2 - 5 |
Mass Spectrometry (MS) for Fragmentation Pathway Characterization
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the elemental composition and structure of a molecule. When coupled with techniques like gas chromatography, it becomes a highly effective tool for analyzing complex mixtures. mdpi.com For volatile compounds like this compound, electron ionization (EI) is a common method that induces fragmentation, creating a unique pattern that serves as a molecular fingerprint. libretexts.org
Trimethylsilyl (TMS) derivatives are widely used in mass spectrometry to increase the volatility of polar compounds for GC/MS analysis. nih.govresearchgate.net The mass spectral fragmentation of these derivatives follows predictable pathways that yield valuable structural information. nih.gov A ubiquitous feature in the mass spectra of TMS-containing compounds is the presence of the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a characteristic peak at m/z 73. fu-berlin.de Another common fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion, resulting in an intense [M-15]⁺ peak. fu-berlin.deresearchgate.net
For this compound, fragmentation is also directed by the sulfur atom. Alpha-cleavage, a common pathway for thioethers, involves the cleavage of the C-S or Si-S bond. This would lead to the formation of ions corresponding to the loss of an ethyl radical ([M-C₂H₅]⁺) or cleavage of the Si-S bond. Rearrangement reactions can also occur, such as the migration of a trimethylsilyl group. nih.gov Detailed analysis of these fragment ions allows for the unambiguous identification of the original molecule's structure. nih.govsci-hub.se
Table 3: Predicted Major Fragment Ions for this compound in Electron Ionization Mass Spectrometry.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway |
| 134 | [CH₃CH₂SSi(CH₃)₃]⁺• | Molecular Ion (M⁺•) |
| 119 | [CH₃CH₂SSi(CH₃)₂]⁺ | Loss of a methyl radical (•CH₃) from M⁺• |
| 105 | [SSi(CH₃)₃]⁺ | Loss of an ethyl radical (•C₂H₅) from M⁺• (α-cleavage) |
| 73 | [Si(CH₃)₃]⁺ | Cleavage of the S-Si bond |
| 61 | [CH₃CH₂S]⁺ | Cleavage of the S-Si bond with charge retention on the ethylthio fragment |
Applications in Gas Chromatography-Mass Spectrometry (GC/MS) for Complex Mixture Analysis
Gas chromatography-mass spectrometry (GC/MS) is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. mdpi.comnih.gov The gas chromatograph separates individual components of a mixture based on their volatility and interaction with the stationary phase of the column, after which the mass spectrometer detects and identifies each component as it elutes. silcotek.com
This technique is particularly well-suited for the analysis of organosulfur compounds, which are found in various matrices such as environmental samples and petroleum products. nih.govmdpi.com The use of a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD), in parallel with a mass spectrometer can aid in the unambiguous identification of sulfur-containing compounds in a complex chromatogram where peaks may overlap. shimadzu.com this compound, being a volatile organosilicon-sulfur compound, can be readily analyzed by GC/MS. researchgate.net The method allows for its detection at very low concentrations in mixtures containing other volatile substances, making it a valuable tool in fields ranging from environmental monitoring to industrial quality control. thescipub.commdpi.com
Table 4: Typical GC/MS Analytical Parameters for Volatile Organosulfur Compounds.
| Parameter | Typical Setting | Purpose |
| Injector Type | Split/Splitless | Controls the amount of sample introduced onto the column. |
| Injector Temperature | 250 - 300 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Column Type | Fused silica (B1680970) capillary with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) | Separates compounds based on boiling point and polarity. |
| Oven Temperature Program | Initial temp ~40-60°C, ramped to ~280-320°C | Provides separation for a wide range of volatile compounds. |
| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
| Detector | Electron Multiplier | Detects and amplifies the ion signal. |
Theoretical and Computational Studies on Ethylthio Trimethylsilane Reactivity
Quantum Mechanical (QM) and Density Functional Theory (DFT) Investigations
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), have become indispensable for studying organosilicon and sulfur-containing compounds. nih.govresearchgate.netescholarship.org DFT calculations offer a balance between computational cost and accuracy, making them suitable for exploring the complex potential energy surfaces of reactions involving (Ethylthio)trimethylsilane. researchgate.net These simulations provide crucial information that complements experimental findings. bohrium.comnih.gov
DFT calculations are instrumental in mapping out the potential energy surfaces for chemical reactions. By computing the energies of reactants, intermediates, transition states, and products, researchers can construct detailed reaction energy profiles. researchgate.net This allows for the prediction of the most favorable reaction pathways and the thermodynamic feasibility of different outcomes. For instance, in the oxidation of thioethers, DFT can be used to compare the energy profiles of pathways leading to sulfoxides versus sulfones. researchgate.net
| Species | Relative Electronic Energy (ΔE) | Relative Enthalpy (ΔH) | Relative Gibbs Free Energy (ΔG) |
|---|---|---|---|
| Reactants (this compound + R-X) | 0.0 | 0.0 | 0.0 |
| Transition State (TS) | +15.2 | +14.8 | +25.5 |
| Product (Sulfonium Salt) | -10.8 | -11.2 | -5.1 |
Identifying the geometry and energy of transition states (TS) is crucial for understanding reaction kinetics. libretexts.org A transition state represents the highest energy point along a reaction coordinate and its structure reveals the nature of bond-making and bond-breaking processes. DFT calculations can precisely locate these TS structures and a frequency calculation can confirm their identity by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
In the S-alkylation example, the transition state would feature a partially formed S-R bond and a partially broken C-X bond. The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Computational studies on related organosilicon compounds have successfully used these methods to predict activation barriers that are in good agreement with experimental values. researchgate.net
| Parameter | Value | Description |
|---|---|---|
| S---R Bond Length | 2.25 Å | Partially formed bond |
| C---X Bond Length | 2.10 Å | Partially broken bond |
| Activation Energy (ΔG‡) | +25.5 kcal/mol | Energy barrier for the reaction |
| Imaginary Frequency | -250 cm⁻¹ | Confirms structure as a true transition state |
Electronic Structure Analysis and Reactivity Prediction
Beyond mapping reaction pathways, computational methods can analyze the electronic structure of this compound to predict its intrinsic reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental model used to explain chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgpku.edu.cn
| Orbital | Primary Localization | Predicted Reactivity |
|---|---|---|
| HOMO | Sulfur lone pairs | Nucleophilic center, site of electrophilic attack |
| LUMO | σ(Si-C), σ(S-C) | Electrophilic center (Si, C), site of nucleophilic attack |
Global reactivity indices, derived from conceptual DFT, provide a quantitative measure of a molecule's electrophilic or nucleophilic character. The nucleophilicity index (N) quantifies the electron-donating ability of a species. pku.edu.cn Sulfur compounds, such as thiols and thioethers, are known to be more nucleophilic than their oxygen analogues. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com This is attributed to the higher energy of the sulfur lone-pair orbitals (HOMO) and the greater polarizability of the larger sulfur atom. youtube.com
Calculations would be expected to show that this compound has a significantly higher nucleophilicity index compared to its oxygen counterpart, (ethoxy)trimethylsilane. This quantitative data supports the qualitative prediction from FMO theory and explains the high reactivity of the sulfur center toward electrophiles.
| Compound | Predicted Nucleophilicity Index (N) | Rationale |
|---|---|---|
| This compound | High | Higher HOMO energy, greater polarizability of sulfur |
| (Ethoxy)trimethylsilane | Low | Lower HOMO energy, lower polarizability of oxygen |
Role of Silicon in Stabilizing Reactive Intermediates
A key feature of organosilicon chemistry is the ability of a silicon atom to stabilize adjacent positive charges, a phenomenon known as the β-silicon effect. nih.govsoci.org This stabilization arises from hyperconjugation, an interaction between the filled C-Si σ-bonding orbital and the empty p-orbital of the carbocation. This interaction delocalizes the positive charge and lowers the energy of the intermediate. nih.gov
In reactions involving this compound, the trimethylsilyl (B98337) group can play a significant role in stabilizing cationic intermediates. For example, if a reaction were to generate a carbocation on the carbon atom beta to the silicon atom (i.e., the -CH₂- group of the ethyl moiety), this intermediate would be substantially stabilized. nih.gov This effect can influence the regioselectivity and rate of certain electrophilic additions or solvolysis reactions. Computational studies can quantify the extent of this stabilization by comparing the energies of silyl-substituted carbocations with their non-silylated analogues. nih.govbeilstein-journals.org The silicon atom is more electropositive than carbon, which enhances the electron-donating ability of the C-Si bond and makes this hyperconjugative stabilization particularly effective. soci.orgwikipedia.org
| Reactive Intermediate | Stabilization Mechanism | Predicted Effect on Reactivity |
|---|---|---|
| β-Carbocation | σ(C-Si) - p(C⁺) Hyperconjugation (β-Silicon Effect) | Significant rate enhancement, control of regioselectivity |
| α-Carbocation | Inductive effect (weak) | Minor stabilization/destabilization |
| Sulfonium (B1226848) Ion | Inductive effect, potential through-space interactions | Moderate stabilization of the positive charge on sulfur |
Emerging Research Directions and Future Perspectives for Ethylthio Trimethylsilane
Integration into Catalytic Asymmetric Synthesis
The synthesis of single-enantiomer chiral compounds is a cornerstone of modern medicinal chemistry and materials science. Catalytic asymmetric synthesis, which utilizes small amounts of a chiral catalyst to produce large quantities of an enantioenriched product, is the most efficient method for achieving this. The unique electronic and steric properties of silicon and sulfur atoms make organosilicon thioethers like (ethylthio)trimethylsilane intriguing candidates for roles in this field.
A significant frontier in asymmetric catalysis is the design and synthesis of novel chiral ligands that can effectively coordinate with a metal center and create a chiral environment to control the stereochemical outcome of a reaction. While research into chiral ligands derived directly from this compound is still nascent, the broader classes of chiral thioether and organosilicon-based ligands provide a strong precedent for future development.
Chiral thioether ligands have been successfully employed in a range of asymmetric catalytic reactions, including allylic substitutions, hydrogenations, and Michael additions. researchgate.net The sulfur atom in a thioether can act as a soft Lewis base, coordinating to transition metals. When incorporated into a well-defined chiral scaffold, these thioether moieties can exert significant stereocontrol. Similarly, novel chiral ligands featuring a silanol (B1196071) (Si-OH) coordinating group have been developed for enantioselective copper-catalyzed reactions, demonstrating the utility of silicon-containing functional groups in ligand design. nih.govchemrxiv.org
Future research could focus on synthesizing chiral derivatives of this compound where the ethyl group is replaced by or appended with a chiral backbone. Such molecules could serve as bidentate or multidentate ligands, coordinating to a metal center through both the sulfur atom and another heteroatom within the chiral framework. The trimethylsilyl (B98337) group could also be modified or replaced to fine-tune the steric and electronic properties of the resulting ligand.
Table 1: Potential Chiral Ligand Scaffolds Incorporating an Organosilicon Thioether Moiety
| Ligand Type | Potential Chiral Backbone | Coordination Mode | Potential Applications |
|---|---|---|---|
| S,N-Bidentate | Chiral Oxazolines, Amino Alcohols | Through Sulfur and Nitrogen | Asymmetric Allylic Alkylation, Heck Reaction |
| S,P-Bidentate | Chiral Phosphines | Through Sulfur and Phosphorus | Asymmetric Hydrogenation, Hydrosilylation |
This compound serves as a convenient and effective nucleophilic source of the ethylthiolate anion. This reactivity is crucial for the synthesis of complex molecules that feature a thioether linkage, many of which are biologically significant. The development of stereoselective methods to introduce the ethylthio group is a key area of interest.
For instance, the tetrahydropyran-4-one (THPO) core is a structural motif present in a number of biologically active natural products. acs.org The synthesis of substituted THPOs often involves multi-step sequences where stereochemistry must be carefully controlled. Future research could explore the use of this compound in Lewis acid- or organocatalyst-mediated conjugate addition reactions to chiral α,β-unsaturated systems, providing a stereoselective route to thioether-containing heterocyclic compounds. The diastereoselective silyl (B83357) enol ether Prins cyclization is one such powerful method for creating substituted tetrahydropyrans, and incorporating a thioether functionality via a silyl thioether could expand its utility. acs.org
Furthermore, many pharmaceuticals and agrochemicals are chiral molecules where only one enantiomer possesses the desired biological activity. nih.gov The enantioselective synthesis of chiral sulfides is therefore of great importance. Catalytic methods that can utilize this compound to open chiral epoxides or aziridines, or to add to prochiral Michael acceptors, would represent a significant advance. This would allow for the direct and atom-economical synthesis of enantioenriched thioethers that could serve as key intermediates in the synthesis of new therapeutic agents.
Green Chemistry Principles in this compound Chemistry
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding chemical research and industrial processes. mdpi.comresearchgate.net Applying these principles to reactions involving this compound can lead to more sustainable and environmentally benign synthetic methodologies.
A key tenet of green chemistry is the minimization or elimination of organic solvents, which often account for the majority of waste in a chemical process. Research into solvent-free reaction conditions for the synthesis of thioethers is an active area. For example, the direct synthesis of thioethers from alcohols and thiols has been achieved using a solid, reusable silica-alumina catalyst under solvent-free conditions, with water being the only byproduct. nih.gov Adapting such protocols for reactions with this compound, where it reacts with an alcohol or its derivative, could offer a greener alternative to traditional methods that rely on volatile organic solvents and stoichiometric bases.
Another approach to reducing waste is to design reactions where byproducts are non-toxic and easily removed. In reactions where this compound is used to deliver an ethylthio group to a substrate, the silyl byproduct is typically a disiloxane (B77578) (e.g., hexamethyldisiloxane). These compounds are generally low in toxicity, inert, and can be easily removed due to their volatility, which aligns well with green chemistry principles. researchgate.net
Table 2: Comparison of Synthetic Protocols for Thioether Synthesis
| Method | Reagents | Solvent | Byproducts | Green Chemistry Alignment |
|---|---|---|---|---|
| Traditional Williamson Synthesis | Alkyl Halide, Thiol, Base | Organic (e.g., DMF, THF) | Halide Salt | Poor (toxic reagents, solvent waste) |
| Mitsunobu Reaction | Alcohol, Thiol, DEAD/PPh₃ | Organic (e.g., THF, Toluene) | Hydrazine derivative, Ph₃P=O | Poor (stoichiometric, high-atom-economy waste) |
| Solid Acid Catalysis | Alcohol, Thiol, Solid Catalyst | Solvent-Free | Water | Excellent (catalytic, no solvent, benign byproduct) |
The development of sustainable catalysts, particularly those that are recyclable and derived from renewable resources, is a major goal of green chemistry. researchgate.net For reactions involving this compound, this could involve the design of heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times.
Silica-based materials are attractive supports for catalysts due to their high stability and ease of functionalization. uab.cat A chiral prolinamide catalyst immobilized on a silica (B1680970) support, for instance, has been shown to be effective and recyclable in asymmetric reactions. uab.cat Future work could involve immobilizing Lewis acids or other catalytic species onto silica or other solid supports to catalyze reactions such as the addition of this compound to electrophiles.
Furthermore, there is growing interest in using catalysts derived from biomass. Lignin, a major component of plant biomass, can be sulfonated to create a solid acid catalyst (Lignin-SO₃H) that has been used for various C-C bond-forming reactions. mdpi.com The development of such bio-based catalysts for C-S bond formation could provide a highly sustainable approach for utilizing this compound in organic synthesis. The use of polysiloxane-encapsulated metal nanoparticles also represents a promising strategy for creating recyclable catalysts. nih.govnih.gov
Advanced Materials Science Applications of Organosilicon Thioethers
The combination of a flexible siloxane backbone and a polarizable thioether group makes organosilicon thioethers attractive building blocks for advanced materials. While the direct application of the small molecule this compound in materials is limited, it can serve as a key precursor for synthesizing functional monomers and polymers.
Recent research has demonstrated the synthesis of thioether-containing zirconium siloxanes. mdpi.comresearchgate.net These complex molecules can be used to cure polydimethylsiloxane (B3030410) compositions, and the incorporation of the thioether groups was found to increase the dielectric constant of the resulting material at low frequencies. mdpi.comresearchgate.net Such materials could be useful as dielectric elastomers, which are smart materials that change shape in response to an electric field.
Furthermore, polymers containing both silane (B1218182) and thioether moieties in their backbone have been synthesized via successive thiol-click reactions. mdpi.com These poly(thioether)s exhibit interesting fluorescent properties, which are attributed to the interaction between the lone pair electrons on the heteroatoms and the silicon atoms. These materials have shown promise for applications in selective ion detection (specifically for Fe³⁺) and for bio-imaging, as they exhibit visible blue fluorescence in living cells. mdpi.com
The development of functional coatings and films is another promising area. Thioether-functionalized cellulose (B213188) has been shown to be an oxidation-responsive biomaterial. researchgate.net The thioether groups can be oxidized to sulfoxides, leading to a change from a hydrophobic to a hydrophilic surface. This property can be harnessed to create non-fouling interfaces for medical devices or to control drug release. Incorporating organosilicon units into such polymer systems could enhance their thermal stability and processability, opening up new avenues for smart and responsive materials.
Exploration in Bioorganic and Medicinal Chemistry as Building Blocks
This compound is emerging as a versatile building block in the fields of bioorganic and medicinal chemistry. Its utility lies in its ability to introduce the ethylthio moiety into complex molecular architectures, a functional group present in various biologically active compounds. Researchers are exploring its application in the synthesis of novel therapeutic agents and probes to investigate biological processes. The reactivity of the silicon-sulfur bond allows for the transfer of the ethylthio group under specific reaction conditions, making it a valuable tool for medicinal chemists.
One notable area of research involves the use of this compound in carbon-sulfur bond formation, a critical step in the synthesis of many pharmaceutical compounds. The introduction of an ethylthio group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to biological targets.
A significant advancement in the application of this compound as a building block comes from research on tandem reactions for the synthesis of complex carboxylic acid derivatives. In a study, this compound was utilized in a rhodium(II)-catalyzed reaction with allyl 2-diazo-2-phenylacetates. This process involves a formal insertion of a rhodium carbene into the sulfur-silicon bond of this compound, which then undergoes a spontaneous sigmatropic rearrangement. acs.org The outcome of this tandem sequence is the formation of α-allyl-α-thio silyl esters, which are precursors to tetrasubstituted α-thiocarboxylic acids. acs.org
The significance of this methodology lies in its potential for constructing molecules with a tetrasubstituted α-thiocarbonyl core. acs.org This structural motif is found in a variety of biologically active molecules, including compounds that have been investigated for their ability to reverse multidrug resistance in tumor cells and as inhibitors of HIV-1 reverse transcriptase. acs.org The ability to synthesize such complex structures efficiently using this compound as a key building block opens new avenues for the discovery and development of novel therapeutic agents. This research highlights the potential of this compound to contribute to the synthesis of medicinally relevant scaffolds. acs.org
Below is a data table summarizing the key reactants and products in the aforementioned tandem reaction.
| Reactant/Product | Chemical Name | Role in the Reaction |
| Reactant | This compound | Source of the ethylthio group |
| Reactant | Allyl 2-diazo-2-phenylacetate | Carbene precursor |
| Catalyst | Rhodium(II) acetate | Catalyst for carbene formation |
| Intermediate | Silyl ketene (B1206846) acetal | Intermediate formed after carbene insertion |
| Product | α-Allyl-α-(ethylthio) silyl ester | Final product of the tandem reaction |
This innovative approach underscores the growing interest in utilizing silicon-based reagents like this compound for the stereoselective and efficient synthesis of complex organic molecules with potential applications in medicinal chemistry. The mild reaction conditions and the ability to generate stereochemically complex centers make this a promising strategy for the construction of future drug candidates.
Q & A
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (GC-MS) | Key Byproducts |
|---|---|---|---|
| Nucleophilic Substitution | 78–85 | >98% | Disulfides (trace) |
| Grignard Reaction | 65–72 | 92–95% | MgCl₂ residues |
Q. Table 2. Thermolysis Kinetic Parameters
| Temperature (K) | Rate Constant (s⁻¹) | Eₐ (kJ/mol) |
|---|---|---|
| 600 | 2.3 × 10⁻⁴ | 248 |
| 700 | 1.1 × 10⁻³ | 251 |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
